6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde
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Overview
Description
6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde is an organic compound with the molecular formula C10H9BrO2. It is a derivative of benzopyran, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a bromine atom at the 6th position and an aldehyde group at the 8th position on the benzopyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde typically involves the bromination of a benzopyran precursor followed by formylation. One common method includes:
Bromination: The starting material, 3,4-dihydro-2H-1-benzopyran, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform.
Formylation: The brominated intermediate is then subjected to formylation using a reagent like dichloromethyl methyl ether (DCME) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid.
Reduction: 6-bromo-3,4-dihydro-2H-1-benzopyran-8-methanol.
Substitution: 6-methoxy-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde.
Scientific Research Applications
6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom may also contribute to the compound’s reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
6-chloro-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde: Similar structure with a chlorine atom instead of bromine.
6-fluoro-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde: Similar structure with a fluorine atom instead of bromine.
6-iodo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde imparts unique chemical properties, such as increased reactivity and potential for forming specific interactions with biological targets. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
6-bromo-3,4-dihydro-2H-chromene-8-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h4-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBZAXYEYVZIKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)Br)C=O)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461705-79-2 |
Source
|
Record name | 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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